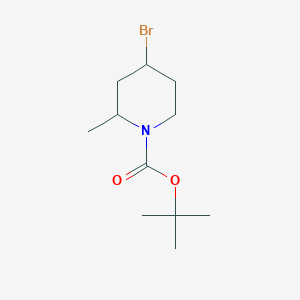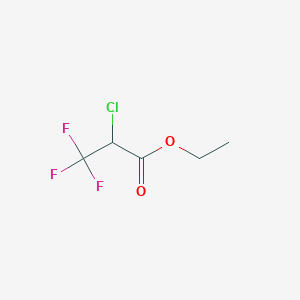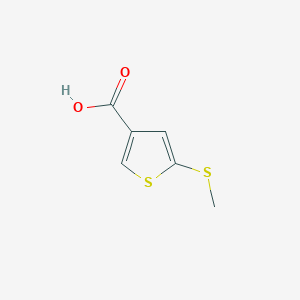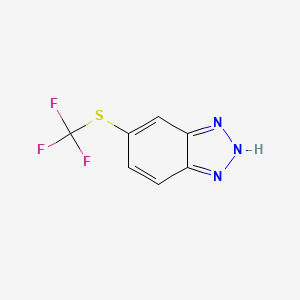
4-Bromo-2-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C11H20BrNO2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach involves a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester” consists of 11 carbon atoms, 20 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
In the context of chemical reactions, the compound can be involved in various transformations. For example, it can undergo catalytic protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.19 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds structurally related to "4-Bromo-2-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester" have been utilized as intermediates in the synthesis of complex molecules with potential pharmacological activities. For instance, the preparation of piperidine derivatives with antihistaminic activity involves intermediates with similar structural motifs, showcasing their utility in the development of new therapeutic agents (Maynard et al., 1993). Additionally, beta-amino acids have been converted to piperidinones, illustrating the compound's role in generating key structural units for further chemical transformations (Adriaenssens & Hartley, 2007).
Anticancer Activity
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, closely related to the query compound, have been synthesized and evaluated as anticancer agents. This research demonstrates the potential of such compounds in the development of novel therapies against cancer, indicating a significant application in medicinal chemistry and pharmacology (Rehman et al., 2018).
Drug Development and Metabolite Synthesis
Compounds with a similar structural framework have been synthesized as expected metabolites of pharmaceutical agents, such as benidipine hydrochloride. This work underlines the importance of these compounds in understanding the metabolism and pharmacokinetics of drugs, providing crucial insights into drug design and development processes (Muto et al., 1988).
Enzymatic Studies and Selectivity
The synthesis of stereoisomers of piperidinecarboxylic acid derivatives and their evaluation in inhibiting thrombin activity showcase the importance of stereochemistry in biological interactions and drug efficacy. These studies contribute to the field of biochemistry and pharmacology by highlighting the role of structural features in modulating biological activity (Okamoto et al., 1981).
Mechanism of Action
Target of Action
The compound is a potential precursor to biologically active natural products , suggesting that it may interact with a variety of biological targets.
Mode of Action
As a potential precursor to biologically active compounds , it may undergo various transformations to interact with its targets.
Result of Action
As a potential precursor to biologically active compounds , it may have diverse effects depending on the specific active compounds that are produced.
properties
IUPAC Name |
tert-butyl 4-bromo-2-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZDIMCIQZSYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)


![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)

![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)




